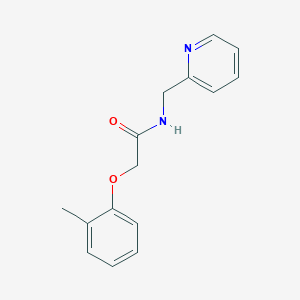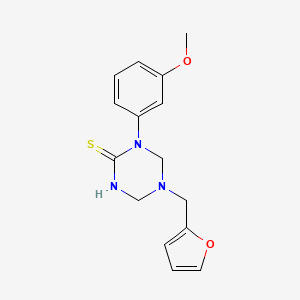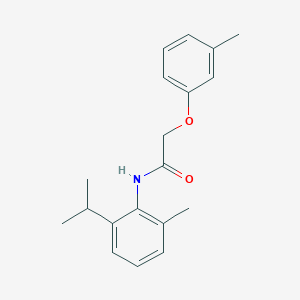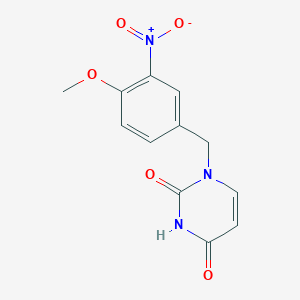![molecular formula C20H16N6 B5652472 7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5652472.png)
7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolo-triazolo-pyrimidine derivatives, which have shown promising results in the treatment of various diseases.
Mécanisme D'action
The precise mechanism of action of 7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is not yet fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and proteins involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can affect various biochemical and physiological processes in the body. It has been found to modulate the levels of various neurotransmitters, cytokines, and other signaling molecules. It has also been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of understanding of its precise mechanism of action, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on 7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. One of the directions is to further investigate its potential applications in the treatment of various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in order to optimize its use in clinical settings. Additionally, further studies are needed to understand its precise mechanism of action and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has been reported in the literature. One of the most commonly used methods involves the reaction of 4-methylphenylhydrazine with 7-benzyl-3-chloro-1H-pyrazolo[4,3-d]pyrimidine-5-carbaldehyde in the presence of triethylamine and acetic acid. The resulting product is then treated with sodium azide and copper sulfate to obtain the desired compound.
Applications De Recherche Scientifique
The potential therapeutic applications of 7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine have been studied extensively. This compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
10-benzyl-5-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-14-7-9-16(10-8-14)18-23-24-20-17-11-22-26(19(17)21-13-25(18)20)12-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVFOSYOAYAGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-allyl-4-methoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5652402.png)
![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5652406.png)

![1-(2-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5652412.png)
![1-(4-chlorobenzoyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5652428.png)


![2-[(2-anilino-2-oxoethyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5652449.png)
![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(2-chlorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5652454.png)



![(4aR*,8aR*)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5652461.png)
